
6-(4-chlorophenyl)-4-(2,4,6-trimethoxybenzyl)pyridazin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-chlorophenyl)-4-(2,4,6-trimethoxybenzyl)pyridazin-3(2H)-one, also known as TAK-915, is a small molecule drug that has been developed by Takeda Pharmaceutical Company for the treatment of cognitive impairment associated with schizophrenia and Alzheimer's disease. TAK-915 is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme that plays a crucial role in regulating the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the brain.
作用机制
6-(4-chlorophenyl)-4-(2,4,6-trimethoxybenzyl)pyridazin-3(2H)-one is a potent and selective inhibitor of PDE10A, an enzyme that hydrolyzes cAMP and cGMP in the brain. By inhibiting PDE10A, 6-(4-chlorophenyl)-4-(2,4,6-trimethoxybenzyl)pyridazin-3(2H)-one increases the levels of cAMP and cGMP, which in turn activate the protein kinase A (PKA) and protein kinase G (PKG) signaling pathways. These pathways are involved in regulating neuronal signaling and synaptic plasticity, which are essential for learning and memory.
Biochemical and Physiological Effects:
6-(4-chlorophenyl)-4-(2,4,6-trimethoxybenzyl)pyridazin-3(2H)-one has been shown to have several biochemical and physiological effects in the brain. It increases the levels of cAMP and cGMP, activates the PKA and PKG signaling pathways, and enhances the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes neuronal survival and growth. 6-(4-chlorophenyl)-4-(2,4,6-trimethoxybenzyl)pyridazin-3(2H)-one also increases the number of dendritic spines, which are the sites of synaptic connections between neurons, and enhances synaptic plasticity.
实验室实验的优点和局限性
6-(4-chlorophenyl)-4-(2,4,6-trimethoxybenzyl)pyridazin-3(2H)-one has several advantages for lab experiments. It is a potent and selective inhibitor of PDE10A, which makes it a valuable tool for studying the role of PDE10A in regulating neuronal signaling and synaptic plasticity. 6-(4-chlorophenyl)-4-(2,4,6-trimethoxybenzyl)pyridazin-3(2H)-one has also been shown to improve cognitive function and memory in preclinical models of cognitive impairment associated with schizophrenia and Alzheimer's disease, which makes it a promising drug candidate for the treatment of these disorders.
However, there are also some limitations to using 6-(4-chlorophenyl)-4-(2,4,6-trimethoxybenzyl)pyridazin-3(2H)-one in lab experiments. It has a relatively short half-life in the brain, which may limit its effectiveness in chronic treatments. 6-(4-chlorophenyl)-4-(2,4,6-trimethoxybenzyl)pyridazin-3(2H)-one also has poor solubility in aqueous solutions, which may make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for the research and development of 6-(4-chlorophenyl)-4-(2,4,6-trimethoxybenzyl)pyridazin-3(2H)-one. One direction is to further investigate the mechanism of action of 6-(4-chlorophenyl)-4-(2,4,6-trimethoxybenzyl)pyridazin-3(2H)-one and its effects on neuronal signaling and synaptic plasticity. Another direction is to explore the therapeutic potential of 6-(4-chlorophenyl)-4-(2,4,6-trimethoxybenzyl)pyridazin-3(2H)-one in other neurological disorders, such as Parkinson's disease and Huntington's disease. Additionally, the development of more potent and selective PDE10A inhibitors may lead to the discovery of more effective drugs for the treatment of cognitive impairment associated with schizophrenia and Alzheimer's disease.
合成方法
The synthesis of 6-(4-chlorophenyl)-4-(2,4,6-trimethoxybenzyl)pyridazin-3(2H)-one involves a series of chemical reactions starting from 4-chloroaniline and 2,4,6-trimethoxybenzaldehyde. The key step in the synthesis is the cyclization of the intermediate compound to form the pyridazinone ring. The final product is obtained after purification and characterization by various analytical techniques such as NMR, IR, and mass spectrometry.
科学研究应用
6-(4-chlorophenyl)-4-(2,4,6-trimethoxybenzyl)pyridazin-3(2H)-one has been extensively studied in preclinical models of cognitive impairment associated with schizophrenia and Alzheimer's disease. In these studies, 6-(4-chlorophenyl)-4-(2,4,6-trimethoxybenzyl)pyridazin-3(2H)-one has been shown to improve cognitive function and memory in various behavioral tests such as the novel object recognition test, the Morris water maze test, and the radial arm maze test. 6-(4-chlorophenyl)-4-(2,4,6-trimethoxybenzyl)pyridazin-3(2H)-one has also been shown to increase the levels of cAMP and cGMP in the brain, which are known to play a critical role in neuronal signaling and synaptic plasticity.
属性
IUPAC Name |
3-(4-chlorophenyl)-5-[(2,4,6-trimethoxyphenyl)methyl]-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O4/c1-25-15-10-18(26-2)16(19(11-15)27-3)8-13-9-17(22-23-20(13)24)12-4-6-14(21)7-5-12/h4-7,9-11H,8H2,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPSXWHGDSLSRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)CC2=CC(=NNC2=O)C3=CC=C(C=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-chlorophenyl)-4-(2,4,6-trimethoxybenzyl)pyridazin-3(2H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

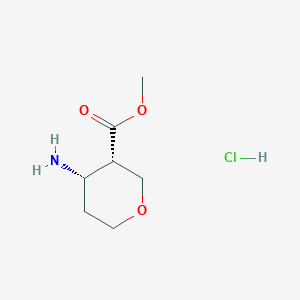
![4-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzonitrile](/img/structure/B3010009.png)

![N-[(1-Phenylpyrazol-4-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B3010012.png)
![2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B3010014.png)
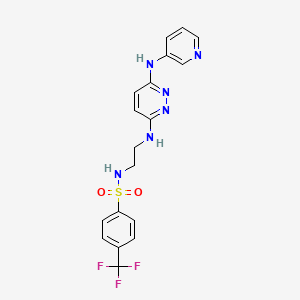
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2,6-difluorobenzyl)acetamide](/img/structure/B3010016.png)

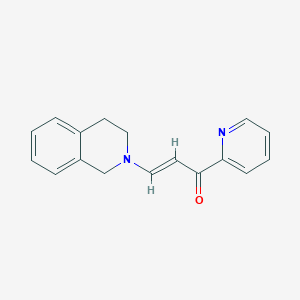
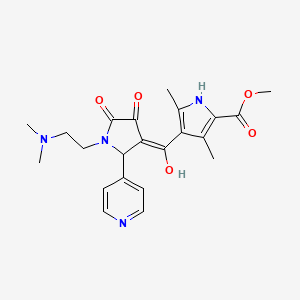
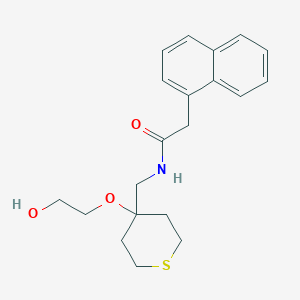

![5-[Butyl(methyl)amino]-2-(isobutyrylamino)benzoic acid](/img/structure/B3010028.png)
![3-((6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)methyl)benzonitrile](/img/structure/B3010030.png)